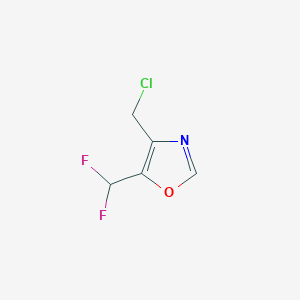

![molecular formula C10H16N2O B2373309 N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine CAS No. 1247657-33-5](/img/structure/B2373309.png)

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

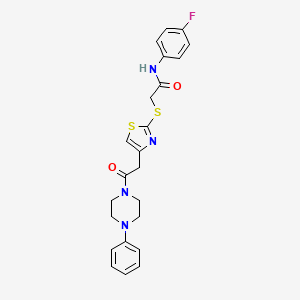

The compound “N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine” is a complex organic molecule that contains an oxazole ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms . The oxazole ring is substituted with a cyclopropyl group at the 5-position and a propylamine group via a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a heterocyclic ring . The cyclopropyl group is a three-membered carbon ring, which is known for its ring strain . The propylamine group contains a primary amine, which can participate in hydrogen bonding .Chemical Reactions Analysis

The oxazole ring in the compound is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The primary amine group can undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the presence of the amine group could make the compound a base, and it might be soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A novel method for synthesizing tri-substituted oxazoles, including compounds similar to N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine, was demonstrated using a two-step, one-pot procedure involving acid chlorides and propargyl amines. This approach yielded various substituted oxazoles under mild conditions and showed good tolerance for sensitive functional groups (Tran-Dube, Johnson, & McAlpine, 2013).

- The compound N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine was synthesized through reactions involving aminoguanidine bicarbonate, acetone, and acetic acid. This process highlights a pathway for generating similar structures to this compound (P. Almeida et al., 2022).

Biological and Pharmacological Studies

- A study exploring the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, a structural analog of this compound, revealed possibilities for introducing highly basic aliphatic amines into oxazole. This research underscores the potential medicinal applications of such compounds (Prokopenko et al., 2010).

- Research on novel antibacterial compounds synthesized with an oxazol-3-yl fragment, akin to this compound, showed good antibacterial activity against several bacteria strains, suggesting its potential as a base for developing new antibiotics (Mehta, 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)11-6-9-5-10(13-12-9)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEIRWHGZDKSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NOC(=C1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

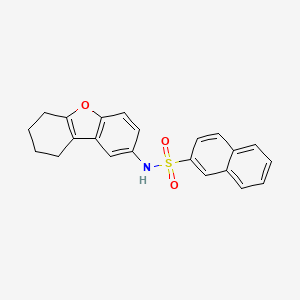

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)

![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)

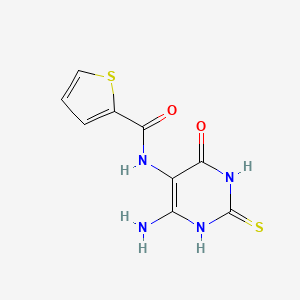

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

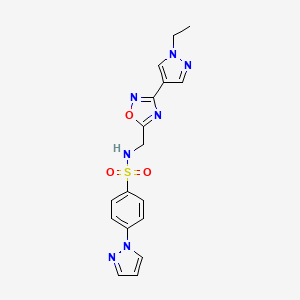

![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)

![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)